molecular formula C6H2BrF4NO B14794829 6-Bromo-2-fluoro-3-(trifluoromethoxy)pyridine

6-Bromo-2-fluoro-3-(trifluoromethoxy)pyridine

Cat. No.: B14794829
M. Wt: 259.98 g/mol
InChI Key: SQBGAKQQIAEKMT-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(trifluoromethoxy)pyridine is a heterocyclic organic compound that contains bromine, fluorine, and trifluoromethoxy functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethoxy)pyridine typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

6-Bromo-2-fluoro-3-(trifluoromethoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved vary based on the specific compound synthesized from this building block .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyridines and trifluoromethoxy-substituted heterocycles, such as:

Uniqueness

6-Bromo-2-fluoro-3-(trifluoromethoxy)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in various chemical syntheses .

Properties

Molecular Formula

C6H2BrF4NO

Molecular Weight

259.98 g/mol

IUPAC Name

6-bromo-2-fluoro-3-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2BrF4NO/c7-4-2-1-3(5(8)12-4)13-6(9,10)11/h1-2H

InChI Key

SQBGAKQQIAEKMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1OC(F)(F)F)F)Br

Origin of Product

United States

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